Fmoc-N-(3-Boc-aminopropyl)-Gly-OH
Description
Contextualization within Protected Amino Acid Chemistry
In the landscape of peptide synthesis, the protection of reactive functional groups is a cornerstone strategy. The primary amino group of an amino acid is typically protected to prevent unwanted side reactions during the formation of a peptide bond. The Fmoc group is a base-labile protecting group, commonly removed by treatment with a secondary amine such as piperidine (B6355638). iris-biotech.de This is in contrast to the acid-labile Boc group, which is cleaved under acidic conditions, often using trifluoroacetic acid (TFA). iris-biotech.de
The dual protection strategy employed in Fmoc-N-(3-Boc-aminopropyl)-Gly-OH provides chemists with precise control over which part of the molecule reacts at a given time. The Fmoc group protects the secondary amine of the glycine (B1666218) backbone, while the Boc group protects the terminal primary amine of the aminopropyl side chain. nih.govamericanelements.com This strategic placement of orthogonal protecting groups is a hallmark of sophisticated building blocks designed for the synthesis of non-natural peptides and other complex organic molecules.
Significance as a Building Block in Complex Molecular Architectures
The unique structure of this compound makes it a valuable precursor for the synthesis of various complex molecular architectures, most notably peptide nucleic acids (PNAs). PNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine unit. biosearchtech.com The structural similarity of the aminopropyl-glycine unit in the title compound to the PNA backbone makes it an ideal monomer for solid-phase PNA synthesis. nih.gov
The general strategy for incorporating this building block involves the use of solid-phase synthesis techniques. sigmaaldrich.com The carboxylic acid end of this compound can be coupled to a resin-bound growing chain. Subsequently, the Fmoc group can be selectively removed to allow for the attachment of the next monomer, while the Boc-protected side chain remains intact. This side chain can then be deprotected at a later stage for further modification or to introduce specific functionalities. This approach has been utilized in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides but often have improved properties such as enhanced stability and bioavailability. nih.gov
Overview of Research Trajectories for this compound
Research involving this compound and its analogs is primarily directed towards the development of novel therapeutic and diagnostic agents. The ability to synthesize custom PNA sequences using building blocks like this one has fueled research into antisense therapies, where PNAs can bind to and inhibit the expression of specific genes. peptide.com Furthermore, the incorporation of such modified amino acids into peptides can lead to the creation of peptidomimetics with potent and selective biological activities. nih.gov
Current research continues to explore the synthesis of increasingly complex and functionalized PNA oligomers and peptidomimetics. This includes the development of new synthetic methodologies that are more efficient and allow for a wider range of chemical modifications. The versatility of this compound as a building block ensures its continued relevance in the ongoing quest for new molecules with tailored biological functions.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 143192-31-8 scbt.com |
| Molecular Formula | C25H30N2O6 americanelements.comscbt.com |
| Molecular Weight | 454.52 g/mol americanelements.comscbt.com |
| Appearance | White powder americanelements.com |
| Purity | ≥97% scbt.com |
Synonyms for this compound
| Synonym |
| Fmoc-N-(3-Boc-aminopropyl)-glycine americanelements.comscbt.com |
| Fmoc-Norn(Boc)-OH americanelements.comscbt.com |
| 2-[9H-fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]acetic acid americanelements.com |
| N-[3-(Boc-amino)propyl]-N-Fmoc-glycine |
| N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-(3-((tert-butoxycarbonyl)amino)propyl)glycine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-13-8-14-27(15-22(28)29)24(31)32-16-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21H,8,13-16H2,1-3H3,(H,26,30)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAPLGVUJDLQCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373277 | |
| Record name | Fmoc-N-(3-Boc-aminopropyl)-Gly-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143192-31-8 | |
| Record name | Fmoc-N-(3-Boc-aminopropyl)-Gly-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Applications in Solid Phase Peptide Synthesis Spps
Integration of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH into Peptide Chains
The incorporation of this N-substituted glycine (B1666218) derivative into a growing peptide chain requires careful consideration of coupling conditions due to the steric hindrance around the secondary amine.
The successful coupling of this compound onto a resin-bound amine is dependent on the choice of activating reagents and reaction conditions. N-substituted amino acids, such as this compound, are known to be less reactive than their primary amine counterparts. Therefore, highly efficient coupling reagents are generally required.
Commonly used coupling reagents in SPPS include phosphonium (B103445) salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and uronium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), as well as carbodiimides such as DIC (N,N'-Diisopropylcarbodiimide), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure. bachem.compeptide.comacs.org
For sterically hindered amino acids like this compound, HATU is often preferred due to its superior reactivity. acs.org It is known to be highly effective in promoting difficult amide bond formations with reduced risk of racemization. peptide.com The general protocol involves pre-activating the carboxylic acid of this compound with the coupling reagent and a tertiary base, such as N,N-diisopropylethylamine (DIPEA), before addition to the resin-bound peptide.
DIC, in combination with HOBt or its analogues, provides a cost-effective and efficient method for coupling. bachem.compeptide.com The carbodiimide (B86325) activates the carboxylic acid to form a reactive O-acylisourea intermediate, which then reacts with the amine. The addition of HOBt minimizes side reactions and suppresses racemization. peptide.com
A typical coupling protocol would involve using a molar excess of the Fmoc-amino acid and the coupling reagents relative to the resin's substitution level. The reaction is typically carried out in a solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
| Coupling Reagent | Additive (if applicable) | Base (typically) | Key Characteristics |
| HBTU | HOBt (often inherent) | DIPEA | Efficient and widely used, though can be less effective for highly hindered couplings compared to HATU. |
| DIC | HOBt, Oxyma Pure | None required for the coupling itself, but a base is used for subsequent Fmoc deprotection. | Cost-effective; the urea (B33335) byproduct is soluble in common SPPS solvents. bachem.com |
| HATU | HOAt (inherent) | DIPEA, 2,4,6-Collidine | Highly reactive and effective for difficult couplings, including N-methylated and other sterically hindered amino acids. peptide.comacs.org |
The coupling of N-substituted glycines is notoriously challenging due to the steric bulk around the nitrogen atom, which hinders the approach of the activated carboxyl group. Several strategies can be employed to overcome these "difficult couplings":
Elevated Temperatures: Performing the coupling reaction at a moderately elevated temperature (e.g., 40-50 °C) can increase the reaction rate and improve coupling efficiency.
Extended Coupling Times: Simply increasing the duration of the coupling reaction can allow for higher conversion rates.
Use of Chaotropic Salts: The addition of chaotropic agents like lithium chloride (LiCl) can disrupt secondary structures in the growing peptide chain that may hinder accessibility of the terminal amine.
Solvent Choice: While DMF is the standard solvent, using alternative solvents with better solvating properties, such as NMP or a mixture of DMF and dichloromethane (B109758) (DCM), can improve reaction kinetics. researchgate.net
Double Coupling: Repeating the coupling step with a fresh portion of the activated amino acid and reagents can help to drive the reaction to completion.
Design and Synthesis of Modified Peptides and Peptidomimetics
The true value of this compound lies in its ability to serve as a scaffold for creating peptides with novel properties and functions.
By incorporating this compound into a peptide sequence, a Boc-protected primary amine is introduced on a flexible three-carbon spacer. Following the completion of the peptide chain synthesis, the Boc group can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), leaving a reactive primary amine on the peptide's side chain. This amine can then be further functionalized with a wide array of molecules, effectively creating a non-canonical amino acid residue at that position. This allows for the site-specific attachment of:
Fluorescent dyes for imaging studies
Biotin for affinity purification
Small molecule drugs for targeted delivery
Other peptide fragments or polymers
Aza-peptides are peptidomimetics in which the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. researchgate.net This modification significantly alters the peptide's backbone structure and can confer increased resistance to proteolytic degradation. researchgate.netmdpi.com While direct synthesis of aza-peptides often involves complex solution-phase chemistry, building blocks like this compound can be envisioned as precursors for aza-like structures.
The synthesis of aza-peptides on a solid support can be challenging due to the reduced nucleophilicity of the hydrazine (B178648) nitrogen. mdpi.com However, the aminopropyl side chain of the title compound, once deprotected, provides a handle for the construction of more complex side chains that can mimic the functionality of natural amino acids in an aza-peptide context. The synthesis of aza-glycine containing peptides has been described using sub-monomer strategies on solid support. researchgate.net
The side-chain amine of the N-(3-aminopropyl)-glycine residue, after deprotection, serves as an ideal branching point for the synthesis of branched peptides. A second peptide chain can be assembled off this side-chain amine, creating a branched structure. This is a powerful strategy for developing:
Vaccine candidates: Presenting multiple copies of an antigenic peptide can elicit a stronger immune response.
Enzyme inhibitors: Branched peptides can occupy multiple binding pockets of an enzyme, leading to higher affinity and specificity.
Drug delivery systems: Branched structures can increase the payload of conjugated drugs.
The synthesis of such branched structures is achieved by first synthesizing the main peptide chain, then selectively deprotecting the Boc group on the aminopropyl side chain, followed by the stepwise synthesis of the second peptide chain on this newly liberated amine.
Automation in Fmoc SPPS and its Relevance
The automation of Fmoc-based Solid-Phase Peptide Synthesis has revolutionized peptide production, enabling the reliable and efficient synthesis of complex peptide sequences with minimal human intervention. americanpeptidesociety.org Automated peptide synthesizers perform the repetitive cycles of deprotection, washing, and coupling that form the basis of SPPS. bachem.comamericanpeptidesociety.org The Fmoc methodology is exceptionally well-suited for automation because the deprotection step, which involves the removal of the Fmoc group with a mild base like piperidine (B6355638), releases a fluorenyl moiety that has a strong UV absorbance. nih.gov This property allows for real-time monitoring of the deprotection reaction, ensuring each cycle is complete before the next amino acid is introduced. americanpeptidesociety.orgvapourtec.com
The incorporation of specialized building blocks like this compound fits seamlessly into these automated protocols. The synthesizer treats it as another Fmoc-protected amino acid, executing the standard coupling cycle. The key advantage lies in the orthogonal nature of the Fmoc and Boc protecting groups. The automated synthesizer will selectively remove the temporary Nα-Fmoc group during chain elongation, while the more acid-labile Boc group on the side chain remains intact. nih.gov This allows for the precise, automated placement of a functionalizable aminopropyl side chain within the peptide sequence.
The relevance of using this specific compound in automated synthesis is significant for creating peptides with advanced features. Once the main peptide backbone is assembled by the synthesizer, the Boc-protected side chain can be selectively deprotected on-resin for subsequent modifications, such as branching, cyclization, or the attachment of labels and reporter groups. This process, while often performed manually after the automated synthesis, is predicated on the successful and precise incorporation of the building block by the automated system.
Table 1: Automated Coupling Cycle for this compound
| Step | Action | Reagents | Purpose | Monitoring |
|---|---|---|---|---|
| 1. Deprotection | Removal of Fmoc group from the N-terminus of the resin-bound peptide. | 20% Piperidine in DMF | Exposes the free amine for the next coupling reaction. uci.edu | UV detection of released dibenzylfulvene-piperidine adduct. nih.govvapourtec.com |
| 2. Washing | Removal of excess deprotection reagent and by-products. | DMF (N,N-dimethylformamide) | Prepares the resin for the coupling step. | Not applicable |
| 3. Coupling | Activation and coupling of this compound. | Amino acid, Activator (e.g., HBTU, DIC), Base (e.g., DIPEA) | Forms a new peptide bond with the resin-bound chain. | Qualitative tests (e.g., Kaiser test) on a resin sample to detect free amines. nih.govbiomatik.com |
Monitoring and Characterization of SPPS Products
The successful synthesis of a peptide, particularly one containing modified residues, must be verified through rigorous monitoring and characterization. While SPPS is a powerful technique, the stepwise process is not always flawless, and side reactions can occur. nih.govresearchgate.net Therefore, analysis is performed both during and after the synthesis.
In-process monitoring is crucial in automated SPPS. As mentioned, UV monitoring of the Fmoc deprotection is a key quantitative method to track the efficiency of each cycle. bachem.com For difficult couplings, including those involving sterically hindered or unusual amino acids, qualitative tests like the Kaiser test can be performed on a small sample of the peptide-resin to confirm the absence of free primary amines, indicating a complete coupling reaction. nih.govbiomatik.com
Once the synthesis is complete and the peptide has been cleaved from the resin support, the crude product is analyzed to confirm its identity and purity. The primary techniques used for this characterization are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), often combined in the form of Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netresearchgate.net
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse method for assessing the purity of the crude peptide. researchgate.net The peptide is passed through a column, and its retention time is measured. A pure product will ideally show a single major peak. The presence of multiple peaks indicates impurities, which could be deletion sequences (missing an amino acid) or sequences modified by side reactions. ajpamc.com Peptides synthesized using purified Fmoc-amino acids generally show higher purity in the crude product. ajpamc.com
Mass Spectrometry (MS): This technique provides the molecular weight of the synthesized peptide. researchgate.net The experimentally determined mass is compared to the theoretical calculated mass of the target peptide containing the N-(3-Boc-aminopropyl)-Gly residue. A match between the experimental and theoretical mass provides strong evidence that the correct compound was synthesized. Discrepancies can indicate failed couplings, unintended side-chain modifications, or incomplete deprotection of side-chain protecting groups.
Table 2: Characterization Techniques for Peptides Containing N-(3-Boc-aminopropyl)-Gly
| Technique | Purpose | Information Obtained |
|---|---|---|
| In-Process | ||
| UV Monitoring | To monitor the completion of the Fmoc-deprotection step in real-time. americanpeptidesociety.org | Quantitative data on reaction efficiency per cycle. |
| Kaiser Test | To qualitatively check for the presence of free primary amines after a coupling step. nih.gov | Indicates whether the coupling reaction has gone to completion. |
| Post-Synthesis | ||
| RP-HPLC | To assess the purity of the final peptide product. researchgate.net | A chromatogram showing the number and relative abundance of components in the crude product. |
Role in Bioconjugation and Functional Material Development
Fmoc-N-(3-Boc-aminopropyl)-Gly-OH as a Linker for Bioconjugation
The unique structure of this compound, with its orthogonally protected amine functionalities, makes it an effective linker molecule in bioconjugation. Linkers are used to connect different molecules, such as a peptide and a therapeutic agent, to create a new conjugate with combined properties.
Strategies for Ligand Conjugation via Amine Groups
The presence of two distinct amine protecting groups, Fmoc and Boc, allows for selective deprotection and subsequent conjugation of various ligands. The Fmoc group is typically removed under basic conditions, while the Boc group requires acidic conditions for cleavage. nih.gov This orthogonality is a cornerstone of modern peptide chemistry, enabling the precise, site-specific attachment of molecules.
For instance, after the assembly of a peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS), the Boc group on the aminopropyl side chain of the incorporated this compound can be selectively removed. This exposes a primary amine that can then be reacted with a variety of molecules, including fluorescent dyes, biotin, or drug molecules, that have a compatible reactive group. This strategy allows for the creation of complex bioconjugates with tailored functionalities. nih.gov
Applications in Fluorescent Ligand Optimization
The ability to introduce a reactive amine at a specific position within a peptide or other biomolecule is particularly valuable for the optimization of fluorescent ligands. By conjugating a fluorescent dye to the exposed amine of the aminopropylglycine residue, researchers can create fluorescently labeled peptides. These labeled peptides are instrumental in various biological assays, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies.
The linker's flexibility can also influence the properties of the conjugated fluorescent dye, such as its quantum yield and photostability. By systematically varying the position of the this compound unit within a peptide sequence, the local environment around the dye can be altered, allowing for the fine-tuning of its fluorescent properties for optimal performance in a given application.
"Click Chemistry" Applications Utilizing Derived Functionality
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for bioconjugation. tebubio.comrsc.org While this compound does not directly participate in click reactions, its derivative, where the Boc-protected amine is converted to an azide (B81097) or an alkyne, is a powerful tool for this purpose.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most prominent example of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). rsc.orgnih.gov This reaction forms a stable triazole ring from an azide and a terminal alkyne. nih.goviris-biotech.de The reaction is highly efficient and bioorthogonal, meaning it does not interfere with biological processes. glenresearch.com
By converting the primary amine of the deprotected aminopropyl side chain into an azide, the resulting modified glycine (B1666218) residue becomes a handle for CuAAC. This allows for the efficient and specific attachment of any molecule containing a terminal alkyne.
Integration of Propargylglycine and Azido-Amino Acids
To facilitate click chemistry, amino acids containing alkyne or azide functionalities are often incorporated directly into peptide sequences. iris-biotech.denih.govpeptide.com Propargylglycine, an amino acid with an alkyne side chain, and various azido-amino acids are commercially available for this purpose. iris-biotech.deanaspec.comiris-biotech.de
The use of this compound provides an alternative and flexible strategy. Instead of being limited to commercially available azido- or alkyne-containing amino acids, researchers can introduce the reactive group at the desired location via the aminopropylglycine linker. This offers greater control over the position and local environment of the click chemistry handle.
Bioconjugation through Click Chemistry
The combination of the aminopropylglycine linker and click chemistry opens up a vast array of possibilities for bioconjugation. tebubio.comyoutube.com Peptides or proteins containing the azido-modified linker can be readily conjugated to molecules functionalized with an alkyne, and vice versa. This has been widely used to:
Attach imaging agents: Fluorescent dyes, radiolabels, and contrast agents for MRI can be clicked onto biomolecules for in vitro and in vivo imaging.
Develop drug delivery systems: Therapeutic agents can be attached to targeting peptides or antibodies to create highly specific drug conjugates.
Create functional materials: Peptides can be clicked onto polymers or surfaces to create materials with novel biological properties.
The high efficiency and specificity of the CuAAC reaction ensure that the bioconjugation is clean and produces a homogenous product, which is crucial for therapeutic and diagnostic applications.
Contribution to Functional Materials
The strategic design of this compound, with its reactive carboxylic acid group, protected primary amine, and the bulky aromatic Fmoc group, positions it as a key component in the fabrication of advanced functional materials. These materials often rely on molecular self-assembly, surface modification, and the integration of biological molecules with inorganic or metallic components.
Design of Self-Assembled Systems (e.g., hydrogels)
The formation of supramolecular hydrogels based on low molecular weight gelators (LMWGs) is an area of significant research interest, with applications in tissue engineering, drug delivery, and 3D cell culture. mdpi.com Fmoc-derivatized amino acids and short peptides are a prominent class of LMWGs. nih.gov The self-assembly process is driven by a combination of non-covalent interactions, including hydrogen bonding between the amino acid backbones and, crucially, π-π stacking interactions between the aromatic fluorenyl rings of the Fmoc groups. nih.govresearchgate.net
The general mechanism for the formation of these hydrogels involves the dissolution of the Fmoc-amino acid in an aqueous solution, often with a slight change in pH to trigger the self-assembly process. rsc.org This leads to the formation of fibrillar networks that entrap large amounts of water, resulting in a gel-like material. nih.gov The properties of the resulting hydrogel, such as its mechanical stiffness and fibrillar morphology, can be tuned by the specific amino acid or peptide sequence used. nih.gov
While direct studies on hydrogels formed exclusively from this compound are not extensively documented, its structural characteristics suggest a strong potential for such applications. The presence of the Fmoc group provides the necessary π-π stacking interactions for self-assembly, similar to other Fmoc-amino acids that are known to be effective gelators. rsc.org The aminopropyl side chain, once deprotected, could offer additional sites for hydrogen bonding or for further chemical modification within the hydrogel matrix. The co-assembly of different Fmoc-amino acids is a common strategy to create hydrogels with enhanced properties, and this compound could be a valuable component in such systems. mdpi.com
Surface Functionalization of Nanomaterials (e.g., TiO2@SiO2)
The modification of nanoparticle surfaces is critical for improving their stability, biocompatibility, and for introducing specific functionalities. Fmoc-protected amino acids, including structures analogous to this compound, have been successfully used to functionalize nanomaterials such as titanium dioxide-silica (TiO2@SiO2) core-shell nanoparticles. nih.gov
In a typical procedure, the TiO2@SiO2 nanoparticles are first treated with (3-aminopropyl)trimethoxysilane (APTMS) to introduce primary amino groups onto the silica (B1680970) shell. These amino groups then serve as anchor points for the coupling of the Fmoc-amino acid. The carboxylic acid of the Fmoc-amino acid is activated, for example with N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (B28879) (DMAP), and then reacted with the amino-functionalized nanoparticles. nih.gov This results in the covalent attachment of the Fmoc-amino acid to the nanoparticle surface via a stable amide bond. nih.gov
The successful functionalization can be confirmed using a variety of analytical techniques:
Fourier-Transform Infrared Spectroscopy (FTIR) can detect the characteristic vibrational bands of the attached organic molecule.
Thermogravimetric Analysis (TGA) can quantify the amount of organic material grafted onto the nanoparticle surface by measuring the weight loss upon heating.
X-ray Photoelectron Spectroscopy (XPS) provides information about the elemental composition of the surface, confirming the presence of elements from the Fmoc-amino acid. nih.gov
A key advantage of using an Fmoc-protected amino acid for surface modification is that the amount of attached molecule can be quantified. The Fmoc group can be cleaved from the surface using a solution of piperidine (B6355638) in dimethylformamide (DMF). This cleavage reaction releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance at specific wavelengths (around 289 nm and 301 nm). nih.gov By measuring the absorbance of the resulting solution, the amount of Fmoc groups, and therefore the loading of the amino acid on the nanoparticle surface, can be accurately determined. nih.gov This quantitative information is crucial for optimizing the surface chemistry and for understanding the properties of the functionalized nanomaterial.
Development of Peptide-Metal Complex Conjugates
The development of conjugates that combine the specific recognition and structural properties of peptides with the unique electronic, catalytic, or therapeutic properties of metal complexes is a rapidly growing field. The synthesis of such conjugates often requires orthogonally protected building blocks that allow for the selective introduction of both the peptide sequence and the metal-chelating moiety.
While specific examples detailing the use of this compound in peptide-metal complex conjugates are not prevalent in the literature, its structure is well-suited for such applications. The Fmoc and Boc protecting groups allow for its incorporation into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols. nih.gov Following the assembly of the peptide chain, the Boc group on the aminopropyl side chain could be selectively removed under acidic conditions, leaving the Fmoc-protected N-terminus and any acid-labile side chain protecting groups on other amino acids intact.
The newly exposed primary amine on the aminopropyl linker could then be used as a handle for the attachment of a metal-chelating ligand. Alternatively, the linker itself could be part of a multidentate ligand designed to coordinate with a specific metal ion. This approach would allow for the precise positioning of a metal complex at a specific site within a peptide sequence, enabling the design of novel catalysts, imaging agents, or therapeutic peptides with targeted functionalities.
Computational and Theoretical Studies Potential Research Area
Conformational Analysis and Molecular Dynamics of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH Derivatives
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its preferred conformations is critical. These preferences are dictated by a complex interplay of steric hindrance from the bulky Fmoc and Boc groups, and intramolecular interactions.
Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this molecule over time. mdpi.comnih.gov By simulating the motion of every atom, MD provides a dynamic picture of how the molecule behaves, for instance, in different solvent environments relevant to peptide synthesis. Such simulations can reveal the most stable, low-energy conformations and the energy barriers between them. cuni.cz This knowledge is invaluable for predicting how the building block will influence the secondary structure of a peptide into which it is incorporated. For example, MD simulations could predict whether the aminopropyl linker tends to fold back upon the glycine (B1666218) backbone, creating a turn-like structure, or extends outwards.
This table illustrates the key rotational bonds whose analysis through molecular dynamics would reveal the conformational preferences of the molecule.
Quantum Chemical Calculations of Reactivity and Selectivity
While molecular dynamics relies on classical mechanics, quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. mdpi.com This electronic information is directly related to the molecule's chemical reactivity and selectivity. nih.gov
For this compound, QC calculations can pinpoint the most likely sites for chemical reactions. For instance, by calculating the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), one can predict the nucleophilicity and electrophilicity of different atoms. This is crucial for understanding the outcomes of peptide coupling reactions or the selective removal of one of the protecting groups. The Fmoc group is famously base-labile, while the Boc group is acid-labile. total-synthesis.compeptide.com QC calculations can quantify the energetic favorability of these distinct deprotection pathways, potentially leading to the optimization of reaction conditions to prevent unwanted side reactions.
Potential Insights from Quantum Chemical Calculations:
| Calculated Property | Significance for Reactivity and Selectivity |
|---|---|
| Atomic Partial Charges | Identifies the most positively (electrophilic) and negatively (nucleophilic) charged atoms. For example, the carbonyl carbon of the carboxylic acid is a key electrophilic site for coupling. |
| Electrostatic Potential Map | Visually represents the electron-rich and electron-poor regions of the molecule, guiding the prediction of intermolecular interactions. |
| HOMO/LUMO Energies | The energy gap between the HOMO and LUMO indicates the chemical reactivity. The locations of these orbitals highlight the sites of electron donation and acceptance. |
This table summarizes key parameters from quantum chemical calculations and their implications for understanding the chemical behavior of this compound.
In Silico Design of Novel Compounds and Applications
The true power of computational studies lies in their predictive capabilities for in silico design. nih.gov By combining the conformational insights from MD and the electronic understanding from QC, researchers can rationally design novel derivatives of this compound with enhanced or entirely new properties. researchgate.nettandfonline.com
For example, the aminopropyl linker could be systematically modified—by changing its length, introducing alkyl substituents to restrict its flexibility, or replacing it with a more rigid cyclic structure. Computational models could then predict how these changes would affect the conformational preferences and, consequently, the types of secondary structures (e.g., turns, helices) these new building blocks would induce in a peptide. researchgate.net This approach allows for the virtual screening of a large library of potential building blocks to identify the most promising candidates for synthesis and experimental validation. tandfonline.com
Applications for such designed compounds are vast. They could be used to create peptidomimetics with improved metabolic stability, enhanced binding affinity for a specific biological target, or the ability to self-assemble into well-defined nanostructures. researchgate.netslideshare.net
Hypothetical Design Strategy for Novel Derivatives:
| Parent Compound | Derivative Design | Intended Property/Application |
|---|---|---|
| This compound | Replace aminopropyl with a piperidine-based linker. | Introduce a rigid turn into a peptide backbone; enhance proteolytic resistance. |
| This compound | Add a methyl group to the α-carbon of the glycine. | Sterically constrain the φ and ψ dihedral angles, favoring specific conformations. |
This table presents a hypothetical in silico design strategy, illustrating how the parent compound could be modified to achieve specific molecular properties for advanced applications.
Q & A
Basic Research Questions
Q. How can Fmoc-N-(3-Boc-aminopropyl)-Gly-OH be synthesized, and what are the critical steps for ensuring high purity?
- Methodology : The compound is synthesized using standard Fmoc solid-phase peptide synthesis (SPPS) protocols. Key steps include:
- Protection : Sequential introduction of Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) groups to the aminopropyl side chain and glycine backbone, respectively.
- Coupling : Activation of the carboxylic acid group using reagents like HBTU or HATU in DMF, followed by coupling with the amine group under inert conditions .
- Purification : Reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) ensures removal of truncated sequences and by-products .
Q. What is the role of the Boc and Fmoc protecting groups in this compound during peptide synthesis?
- Methodology :
- Fmoc : Provides temporary α-amine protection, removable under mild basic conditions (20% piperidine in DMF) .
- Boc : Protects the side-chain amine on the aminopropyl group, stable under Fmoc deprotection but cleaved with strong acids (e.g., 95% TFA).
- Rationale : This orthogonal protection allows sequential deprotection, enabling selective modification of the glycine backbone and side chain.
Q. How should researchers handle solubility challenges during SPPS when incorporating this derivative?
- Methodology :
- Solvent Selection : Use DMF or DCM for initial dissolution. For poor solubility, add 1% acetic acid or 0.1% HOBt to enhance solvation .
- Ultrasonication : Heat the solution to 37°C and sonicate for 10–15 minutes to disrupt aggregates .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its utility in ⁹⁹Tc-chelating peptides?
- Methodology :
- Side-Chain Engineering : Replace the Boc group with metal-chelating moieties (e.g., DTPA or NOTA) via post-synthetic modification.
- Kinetic Analysis : Use radiolabeling efficiency assays (e.g., ITLC-SG) to quantify ⁹⁹Tc incorporation.
- Data : Derivatives with shorter alkyl linkers (e.g., propyl vs. pentyl) show 20–30% higher labeling yields due to reduced steric hindrance.
Q. What strategies mitigate peptide chain aggregation during SPPS when using this compound?
- Methodology :
- Pseudoproline Dipeptides : Incorporate Hmb (2-hydroxy-4-methoxybenzyl) at glycine junctions to disrupt β-sheet formation .
- Temperature Control : Perform couplings at 4°C to slow aggregation kinetics .
Q. How can researchers analyze conflicting data on the stability of the Boc group under acidic cleavage conditions?
- Methodology :
- Controlled Deprotection : Compare Boc stability in 95% TFA (standard cleavage) vs. milder acids (e.g., 50% TFA in DCM) via LC-MS.
- Side-Reaction Monitoring : Track tert-butyl cation formation (m/z 57) using mass spectrometry to assess premature deprotection.
- Resolution : Boc remains stable in <50% TFA but hydrolyzes within 1 hour in 95% TFA.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
